(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
Paulomycin F is a natural product found in Streptomyces albus with data available.
Brand Name:
Vulcanchem
CAS No.:
114413-27-3
VCID:
VC0046597
InChI:
InChI=1S/C29H38N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,11-12,16-18,21-23,25,30,32,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6+,30-20?
SMILES:
Molecular Formula:
C29H38N2O16S
Molecular Weight:
702.7 g/mol
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
CAS No.: 114413-27-3
Cat. No.: VC0046597
Molecular Formula: C29H38N2O16S
Molecular Weight: 702.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Paulomycin F is a natural product found in Streptomyces albus with data available. |
|---|---|
| CAS No. | 114413-27-3 |
| Molecular Formula | C29H38N2O16S |
| Molecular Weight | 702.7 g/mol |
| IUPAC Name | 3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
| Standard InChI | InChI=1S/C29H38N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,11-12,16-18,21-23,25,30,32,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6+,30-20? |
| Standard InChI Key | HPQDYNPAMCQCMI-HLDWCJGQSA-N |
| Isomeric SMILES | C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)/N=C=S |
| Canonical SMILES | CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)O)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator